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molecular formula C17H25N3O3 B8740919 7-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE

7-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE

Cat. No. B8740919
M. Wt: 319.4 g/mol
InChI Key: QVWJNPIUXQAZGV-UHFFFAOYSA-N
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Patent
US09115140B2

Procedure details

A mixture of 160 mg of 1-methyl-7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane, 301 mg of hydrazine hydrate and 27 mg of 10% palladium-on-carbon in 30 ml of ethanol is heated at 80° C. (bath) for 2 h. The mixture is filtered and the filtrate is concentrated under vacuum, so as to obtain 141 mg of 4-(1-methyl-1,7-diazaspiro[4.4]non-7-yl)-2-(propan-2-yloxy)aniline in the form of a brown oil.
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
301 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2([CH2:10][CH2:9][N:8]([C:11]3[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[C:13]([O:20][CH:21]([CH3:23])[CH3:22])[CH:12]=3)[CH2:7]2)[CH2:5][CH2:4][CH2:3]1.O.NN>C(O)C.[Pd]>[CH3:1][N:2]1[C:6]2([CH2:10][CH2:9][N:8]([C:11]3[CH:16]=[CH:15][C:14]([NH2:17])=[C:13]([O:20][CH:21]([CH3:23])[CH3:22])[CH:12]=3)[CH2:7]2)[CH2:5][CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
160 mg
Type
reactant
Smiles
CN1CCCC12CN(CC2)C2=CC(=C(C=C2)[N+](=O)[O-])OC(C)C
Name
Quantity
301 mg
Type
reactant
Smiles
O.NN
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
27 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CN1CCCC12CN(CC2)C2=CC(=C(N)C=C2)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 141 mg
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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